4-(Cyclopropylamino)phenylboronic acid pinacol ester
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Overview
Description
4-(Cyclopropylamino)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules . This compound is known for its stability and reactivity, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylamino)phenylboronic acid pinacol ester typically involves the reaction of 4-(Cyclopropylamino)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis . Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylamino)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.
Oxidation: The boronic ester can be oxidized to form phenols or other oxygen-containing compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Acidic conditions, such as hydrochloric acid or sulfuric acid, are typically employed.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are used.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major product is the corresponding aryl or alkyl compound without the boronic ester group.
Oxidation: The major products are phenols or other oxygenated derivatives.
Scientific Research Applications
4-(Cyclopropylamino)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Cyclopropylamino)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group enhances the stability and reactivity of the compound, making it an effective reagent in these reactions .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-(Diphenylamino)phenylboronic acid pinacol ester
- 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester
Uniqueness
4-(Cyclopropylamino)phenylboronic acid pinacol ester is unique due to its cyclopropylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and stability . Compared to other boronic esters, it offers enhanced reactivity and versatility in various chemical transformations .
Properties
Molecular Formula |
C15H22BNO2 |
---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)11-5-7-12(8-6-11)17-13-9-10-13/h5-8,13,17H,9-10H2,1-4H3 |
InChI Key |
TUGNALUWTIQOJX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3CC3 |
Origin of Product |
United States |
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